molecular formula C17H16N4O B2663252 (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile CAS No. 1351580-28-3

(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile

Cat. No.: B2663252
CAS No.: 1351580-28-3
M. Wt: 292.342
InChI Key: HHJXUXRRTNUHFX-ZRDIBKRKSA-N
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Description

(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a complex organic compound with a unique structure that combines a furan ring, a benzodiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and benzodiazole intermediates, followed by their coupling through a nitrile formation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce amines.

Scientific Research Applications

(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds with glycoside structures similar to the furan and benzodiazole rings.

Uniqueness

(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is unique due to its combination of a furan ring, a benzodiazole ring, and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-20(2)16-9-8-13(22-16)10-12(11-18)17-19-14-6-4-5-7-15(14)21(17)3/h4-10H,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXUXRRTNUHFX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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